![molecular formula C11H8ClN3 B1597918 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 51626-33-6](/img/structure/B1597918.png)
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (5-CMP) is a versatile organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, with a five-membered ring containing one nitrogen and two carbon atoms, and a three-membered ring containing one nitrogen and one carbon atom. 5-CMP has been extensively studied in the fields of chemistry, biochemistry, and pharmacology due to its unique properties and potential applications.
Scientific Research Applications
- Pyrazoles and their derivatives exhibit antimicrobial activity. Researchers have explored the antibacterial and antifungal potential of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile . Investigating its effectiveness against specific pathogens could lead to novel antimicrobial agents.
- Given the broad spectrum of antiviral compounds derived from pyrazoles, it’s worth investigating whether this compound shows any inhibitory effects against viruses .
- Pyrazoles have been studied for their anticancer properties. Researchers could evaluate whether 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has any impact on cancer cell lines .
- Pyrazole derivatives have been explored as insecticides. Investigating the insecticidal activity of this compound could contribute to pest control strategies .
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile serves as a versatile intermediate for synthesizing other compounds. It participates in cyclocondensation reactions to form thiolates, azides, amines, and fused pyrazolo heterocycles .
Antimicrobial Properties
Antiviral Activity
Anticancer Potential
Insecticidal Applications
Synthetic Intermediates
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, to which this compound belongs, have a wide spectrum of biological activities . They are being tested and clinically evaluated as potential new drugs .
Mode of Action
It’s known that the pyrazole ring is an important structural motif found in many biologically and pharmaceutically active compounds . The molecule’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
It’s known that pyrazole derivatives can affect a variety of biochemical pathways due to their wide spectrum of biological activities .
Result of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities .
properties
IUPAC Name |
5-chloro-3-methyl-1-phenylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c1-8-10(7-13)11(12)15(14-8)9-5-3-2-4-6-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXQWRGAGVHIDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372739 | |
Record name | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51626-33-6 | |
Record name | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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